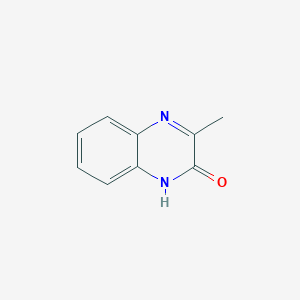

3-Methylchinoxalin-2-ol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-Chinoxalinon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Pharmazeutische Synthese: Es wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet.

Katalyse: Es ist an heterogenen katalytischen Reaktionen zur Funktionalisierung von Chinoxalinonen beteiligt.

Materialwissenschaften:

5. Wirkmechanismus

Der Wirkmechanismus von 3-Methyl-2-Chinoxalinon beinhaltet seine Fähigkeit, verschiedene chemische Reaktionen, wie z. B. Kondensation und Substitution, zu durchlaufen, um verschiedene Derivate zu bilden. Diese Derivate können mit molekularen Zielstrukturen und Wegen in biologischen Systemen interagieren. Zum Beispiel können die Kondensationsprodukte mit aromatischen Aldehyden weiter mit anderen Reagenzien reagieren, um komplexe Moleküle mit potenzieller biologischer Aktivität zu bilden .

Wirkmechanismus

Target of Action

3-Methylquinoxalin-2-ol, also known as 2-Hydroxy-3-methylquinoxaline or 3-Methyl-2-quinoxalinol, is a quinoxaline derivative . It has been found to have significant antimicrobial activity, showing potent antibacterial and antifungal activities against various strains of bacteria and fungi . This suggests that its primary targets are likely to be key proteins or enzymes in these microorganisms.

In addition, some derivatives of 3-Methylquinoxalin-2-ol have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines, MCF-7 and HepG-2 . This suggests that these compounds may also target certain proteins or pathways involved in cell proliferation.

Mode of Action

Given its antimicrobial and antiproliferative activities, it is likely that it interacts with its targets in a way that inhibits their normal function, leading to the death of the microorganisms or the inhibition of cell proliferation .

Biochemical Pathways

Given its observed effects, it is likely that it interferes with essential biochemical pathways in the microorganisms or cancer cells it targets, leading to their death or the inhibition of their proliferation .

Result of Action

The result of 3-Methylquinoxalin-2-ol’s action is the inhibition of growth or death of the targeted microorganisms or cancer cells . This is likely due to the disruption of essential biochemical pathways or the inhibition of key proteins or enzymes.

Biochemische Analyse

Biochemical Properties

They have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions

Cellular Effects

Quinoxaline derivatives have been shown to have significant impacts on various types of cells and cellular processes .

Metabolic Pathways

Quinoxaline derivatives are known to be involved in various metabolic pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ein übliches Verfahren zur Synthese von 3-Methyl-2-Chinoxalinon beinhaltet die Reaktion von o-Phenylendiamin mit Natriumpyruvat in wässriger Essigsäure. Die Reaktion wird typischerweise bei Raumtemperatur für etwa drei Stunden durchgeführt . Die Reaktionsbedingungen sind mild, was diese Methode für die Laborsynthese geeignet macht.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Synthese von 3-Methyl-2-Chinoxalinon skalierbarere und kostengünstigere Verfahren umfassen. Diese Verfahren konzentrieren sich oft auf die Optimierung der Reaktionsbedingungen, um die Ausbeute zu erhöhen und die Produktionskosten zu senken. Spezifische Details zu industriellen Produktionsverfahren sind in der Literatur nicht leicht verfügbar.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Methyl-2-Chinoxalinon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Kondensationsreaktionen: Es kondensiert mit aromatischen Aldehyden zu 3-(substituierten Styryl)-2-chinoxalinonen.

Bromierung: Es unterliegt einer Seitenkettenbromierung, um 3-Brommethyl-2-chinoxalinon zu ergeben.

Substitutionsreaktionen: Das bromierte Produkt kann weiter mit aromatischen Aminen, Natriumsalz von Saccharin und Kaliumphthalimid reagieren.

Häufige Reagenzien und Bedingungen

Aromatische Aldehyde: Werden in Kondensationsreaktionen verwendet.

Brom in Essigsäure: Wird zur Bromierung verwendet.

Morpholin, Natriummethoxid, Piperidin: Werden in Substitutionsreaktionen verwendet.

Hauptprodukte

3-(Substituierte Styryl)-2-chinoxalinone: Werden durch Kondensationsreaktionen gebildet.

3-Brommethyl-2-chinoxalinon: Wird durch Bromierung gebildet.

Verschiedene substituierte Chinoxalinone: Werden durch Substitutionsreaktionen gebildet.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinoxalin: Die Stammverbindung von 3-Methyl-2-Chinoxalinon.

2-Methylchinoxalin: Eine ähnliche Verbindung mit einer Methylgruppe an einer anderen Position.

3-Methylchinoxalin: Eine weitere ähnliche Verbindung mit einem anderen Substitutionsschema.

Einzigartigkeit

3-Methyl-2-Chinoxalinon ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das es ihm ermöglicht, eine Vielzahl von chemischen Reaktionen zu durchlaufen, um verschiedene Derivate zu bilden. Diese Vielseitigkeit macht es zu einem wertvollen Zwischenprodukt in der pharmazeutischen Synthese und anderen wissenschaftlichen Forschungsanwendungen .

Eigenschaften

IUPAC Name |

3-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIMNRPAEPIYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161219 | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658458 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14003-34-0 | |

| Record name | 3-Methyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14003-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014003340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinoxalin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-Hydroxy-3-methylquinoxaline?

A1: 2-Hydroxy-3-methylquinoxaline, also known as 3-Methyl-2-quinoxalinol, has the following characteristics:

- [1] The molecule likely exists in the keto-form in the solid phase and the hydroxy-form (enol-form) in the gaseous phase.

- [1] Density Functional Theory (DFT) calculations using the B3LYP/6-311G** hybrid exchange-correlation energy functional were employed to determine the most stable geometries and relative stability of the molecule.

Q2: How can 2-Hydroxy-3-methylquinoxaline be synthesized?

A2: Several synthesis pathways are presented in the research:

- [2] It is a product in the synthesis of 3,6-dimethyl-1,4,5,8-tetra-azaphenanthrene (3,6dmTAP). The process involves nitration of 2-hydroxy-3-methylquinoxaline, followed by a series of reactions including treatment with POCl3, hydrazine, and glyoxal.

- [3] It serves as a fluorescent derivative in a fluorometric assay for D-amino acid oxidase. The compound is formed through the condensation of pyruvate with o-phenylenediamine in an acidic medium.

Q3: What are the applications of 2-Hydroxy-3-methylquinoxaline?

A3: The research highlights two primary applications:

- [4] Fluorescent Derivatizing Agent: It is utilized in the microquantitative analysis of lactate and pyruvate in biological samples. The compound is formed through the enzymatic conversion of lactate to pyruvate, followed by derivatization with o-phenylenediamine, and subsequent detection using high-performance liquid chromatography (HPLC).

- [5] Synthetic Intermediate: It is a key starting material for preparing 3-substituted-2(1H)-quinoxalinones. This synthesis involves the generation of a dianion of 2-hydroxy-3-methylquinoxaline using lithium diisopropylamide (LDA), followed by its reaction with various electrophilic reagents.

Q4: What is known about the stability of 2-Hydroxy-3-methylquinoxaline?

A4: Although specific stability data is not provided, the following insights are available:

- [6] The Knudsen mass-loss effusion technique was used to determine the compound's vapor pressure at various temperatures, providing insights into its volatility and thermal stability within the studied temperature range.

- [7] The synthesis of derivatives, such as Schiff bases, suggests that the molecule can undergo further chemical modifications, implying a degree of reactivity at specific functional groups.

Q5: Are there known Structure-Activity Relationship (SAR) studies involving 2-Hydroxy-3-methylquinoxaline?

A5: Yes.

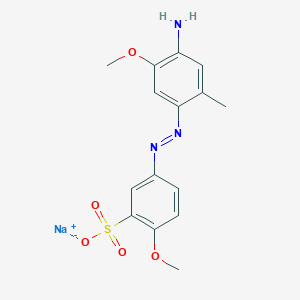

- [8] Research exploring the inhibition of lipopolysaccharide (LPS)-induced TNF-alpha release on mouse macrophages utilized a series of 2-quinoxalinol analogs, including derivatives of 2-Hydroxy-3-methylquinoxaline. The study identified specific structural modifications, such as the introduction of amino and alkoxy substituents, that contribute to enhanced inhibitory activity.

Q6: What analytical methods are used to characterize and quantify 2-Hydroxy-3-methylquinoxaline?

A6: The research highlights a crucial analytical technique:

- [4] High-Performance Liquid Chromatography (HPLC): This method is employed to quantify 2-Hydroxy-3-methylquinoxaline after its formation as a fluorescent derivative in a biochemical assay. The reversed-phase HPLC method enables separation and detection of the target compound in complex biological matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile](/img/structure/B154229.png)

![2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B154233.png)

![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)